Cas no 375-80-4 (1,6-Diiodoperfluorohexane)

1,6-Diiodoperfluorohexane 化学的及び物理的性質
名前と識別子
-
- Dodecafluoro-1,6-diiodohexane
- 1,6-Diiodoperfluorohexane
- 1,6-Diiodododecafluorohexane~Dodecafluoro-1,6-diiodohexane
- 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-1,6-diiodohexane
- 1,6-Diiodododecafluorohexane
- Perfluoro-1,6-diiodohexane
- 1,6-Diiododecafluorohexane
- JOQDDLBOAIKFQX-UHFFFAOYSA-N
- Hexane, 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-1,6-diiodo-
- C6F12I2
- 1919AE
- A
- AB1011071
- EINECS 206-794-7
- D2333
- DTXSID90190949
- FT-0607005
- AKOS015853706
- NS00011020
- SCHEMBL51180
- MFCD00042264
- D83410
- T7E2MA3AD2
- 1,6-Diiodoperfluorohexane, 96%
- UNII-T7E2MA3AD2
- METHYL4-(3-PYRIDINYL)BENZOATE
- 375-80-4
- 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-1,6-diiodo-hexane
- DB-049140
-
- MDL: MFCD00042264
- インチ: 1S/C6F12I2/c7-1(8,3(11,12)5(15,16)19)2(9,10)4(13,14)6(17,18)20
- InChIKey: JOQDDLBOAIKFQX-UHFFFAOYSA-N
- ほほえんだ: IC(C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(F)F)(F)F
- BRN: 1822186
計算された属性
- せいみつぶんしりょう: 553.79000
- どういたいしつりょう: 553.79
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 12
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 338
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.7
- トポロジー分子極性表面積: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 2,357 g/cm3
- ゆうかいてん: 25-30 °C(lit.)
- ふってん: 115°C/100mmHg(lit.)
- フラッシュポイント: 195 °F
- 屈折率: 1.398
- PSA: 0.00000
- LogP: 5.58320
- ようかいせい: 使用できません
- かんど: Light Sensitive
1,6-Diiodoperfluorohexane セキュリティ情報
-
記号:
- ヒント:に警告
- 危害声明: H302+H312+H332-H315-H319
- 警告文: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P501
- WGKドイツ:3
- 危険カテゴリコード: R 36/38:目と皮膚に刺激性がある。
- セキュリティの説明: S26-S36/37/39
-
危険物標識:
- 危険レベル:IRRITANT
- リスク用語:R36/38
- ちょぞうじょうけん:0-10°C
- セキュリティ用語:S26;S36
1,6-Diiodoperfluorohexane 税関データ
- 税関コード:2903799090
- 税関データ:
中国税関コード:
2903799090概要:
2903799090他の非環状炭化水素ハロゲン化誘導体(2種以上の異なるハロゲンを含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
要約:
2903799090は、2つ以上の異なるハロゲンを含む非環状炭化水素のハロゲン化誘導体である。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%
1,6-Diiodoperfluorohexane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM343276-1g |
1,6-Diiodoperfluorohexane |
375-80-4 | 95%+ | 1g |
$90 | 2023-02-02 | |
TRC | D492508-5g |
1,6-Diiodoperfluorohexane |
375-80-4 | 5g |
$ 276.00 | 2023-09-07 | ||
Apollo Scientific | PC2967-1g |
Perfluoro-1,6-diiodohexane |
375-80-4 | 98% | 1g |
£60.00 | 2024-07-20 | |
Apollo Scientific | PC2967-5g |
Perfluoro-1,6-diiodohexane |
375-80-4 | 98% | 5g |
£125.00 | 2025-02-21 | |
TRC | D492508-1g |
1,6-Diiodoperfluorohexane |
375-80-4 | 1g |
$ 74.00 | 2023-09-07 | ||
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B21654-2g |
1,6-Diiodoperfluorohexane, 97% |
375-80-4 | 97% | 2g |
¥1024.00 | 2023-03-09 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D155437-10g |
1,6-Diiodoperfluorohexane |
375-80-4 | >98.0%(GC) | 10g |
¥1853.90 | 2023-09-03 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D155437-1g |
1,6-Diiodoperfluorohexane |
375-80-4 | >98.0%(GC) | 1g |
¥261.90 | 2023-09-03 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | BN462-5g |
1,6-Diiodoperfluorohexane |
375-80-4 | 98.0%(GC) | 5g |
¥1674.0 | 2022-06-10 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D155437-25g |
1,6-Diiodoperfluorohexane |
375-80-4 | >98.0%(GC) | 25g |
¥4326.90 | 2023-09-03 |
1,6-Diiodoperfluorohexane 関連文献
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1. Complexation and photoinduced electron-transfer reaction between perfluoroalkyl iodides and N,N,N′,N′-tetramethylphenylene-1,4-diamine, anilines and piperazinesQing-Yun Chen,Zhan-Ting Li,Cheng-Min Zhou J. Chem. Soc. Perkin Trans. 1 1993 2457
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Hideaki Ono,Junpei Miyake,Shigehumi Shimada,Makoto Uchida,Kenji Miyatake J. Mater. Chem. A 2015 3 21779
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Chaojie Li,Jiannan Cheng,Yi Zhang,Qing Yu,Zhiru Yuan,Weiwei He,Xiaoguang Bao,Lifen Zhang,Zhenping Cheng Polym. Chem. 2023 14 3718
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Chaojie Li,Jiannan Cheng,Yi Zhang,Qing Yu,Zhiru Yuan,Weiwei He,Xiaoguang Bao,Lifen Zhang,Zhenping Cheng Polym. Chem. 2023 14 3718
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Jean-Fran?ois Gohy,Nathalie Lefèvre,Cécile D'Haese,Stephanie Hoeppener,Ulrich S. Schubert,Georges Kostov,Bruno Améduri Polym. Chem. 2011 2 328
-
Florian Baffie,Muriel Lansalot,Vincent Monteil,Franck D'Agosto Polym. Chem. 2022 13 2469
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Tianchi Xu,Lifen Zhang,Zhenping Cheng,Xiulin Zhu Polym. Chem. 2017 8 3910
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Luxia Cui,Toshikazu Ono,Md. Jakir Hossain,Yoshio Hisaeda RSC Adv. 2020 10 24862
-
Rosalba Liantonio,Pierangelo Metrangolo,Franck Meyer,Tullio Pilati,Walter Navarrini,Giuseppe Resnati Chem. Commun. 2006 1819
-
Luxia Cui,Toshikazu Ono,Md. Jakir Hossain,Yoshio Hisaeda RSC Adv. 2020 10 24862
1,6-Diiodoperfluorohexaneに関する追加情報
Introduction to 1,6-Diiodoperfluorohexane (CAS No: 375-80-4)
1,6-Diiodoperfluorohexane, with the chemical formula C₆H₂F₁₂I₂, is a fluorinated iodinated hydrocarbon that has garnered significant attention in the field of synthetic chemistry and pharmaceutical research. This compound, identified by its CAS number 375-80-4, is a versatile intermediate used in various chemical transformations, particularly in the synthesis of complex organic molecules. Its unique structure, featuring both perfluoroalkyl and iodo substituents, makes it a valuable tool for researchers exploring novel methodologies in medicinal chemistry.
The increasing interest in fluorinated compounds stems from their remarkable properties, such as enhanced metabolic stability, lipophilicity, and binding affinity. These attributes make fluorinated molecules particularly attractive for drug development. Among these compounds, 1,6-Diiodoperfluorohexane stands out due to its dual functionality, which allows for selective modifications at both the iodine and perfluoroalkyl positions. This flexibility has been exploited in the synthesis of a wide range of pharmacologically active agents.
In recent years, significant advancements have been made in the use of 1,6-Diiodoperfluorohexane as a building block in the construction of bioactive molecules. For instance, researchers have leveraged its reactivity to develop new strategies for constructing heterocyclic scaffolds, which are prevalent in many therapeutic agents. The perfluoro group can be introduced as a key structural element that influences the electronic and steric properties of the molecule, thereby modulating its biological activity. Similarly, the iodine atoms provide handles for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings.
One of the most compelling applications of 1,6-Diiodoperfluorohexane is in the synthesis of antiviral and anticancer agents. The perfluoroalkyl moiety has been shown to improve the solubility and bioavailability of drug candidates, while the iodine substituents allow for site-specific modifications that can enhance target binding. For example, recent studies have demonstrated the use of this compound in generating novel inhibitors of viral proteases, which are critical for antiviral therapy. The ability to precisely control the structure and reactivity of these molecules has opened up new avenues for drug discovery.
The synthetic utility of 1,6-Diiodoperfluorohexane has also been highlighted in the development of fluorinated polymers and materials with specialized properties. These materials often exhibit enhanced thermal stability and chemical resistance, making them suitable for applications in electronics and medical devices. The incorporation of fluorine atoms into polymer backbones can significantly alter their physical characteristics, leading to materials with tailored functionalities.
In addition to its pharmaceutical applications, 1,6-Diiodoperfluorohexane has found use in agrochemical research. Fluorinated compounds are known to exhibit improved efficacy as pesticides and herbicides due to their increased resistance to degradation. Researchers have utilized this compound as a precursor in synthesizing novel agrochemicals that target specific enzymes involved in plant growth and defense mechanisms.
The industrial production of 1,6-Diiodoperfluorohexane typically involves halogenation reactions on perfluoroalkanes or direct iodination of pre-formed perfluoroalkanes. These processes require careful optimization to ensure high yields and purity. Advances in catalytic systems have enabled more efficient and environmentally friendly synthesis methods, reducing waste and energy consumption.
The safety profile of 1,6-Diiodoperfluorohexane is another critical consideration in its application. While it is not classified as a hazardous material under standard regulatory guidelines, proper handling procedures must be followed to minimize exposure risks. Personal protective equipment (PPE) such as gloves and safety goggles is recommended when working with this compound in laboratory settings.
The future prospects for 1,6-Diiodoperfluorohexane are promising, with ongoing research exploring its potential in emerging fields such as nanotechnology and green chemistry. The ability to functionalize this compound with both fluorine and iodine atoms provides a unique platform for developing innovative solutions across multiple disciplines.
In conclusion, 1,6-Diiodoperfluorohexane (CAS No: 375-80-4) is a multifaceted compound with broad applications in pharmaceuticals, materials science, and agrochemicals. Its unique structural features make it an indispensable tool for synthetic chemists seeking to develop novel bioactive molecules with enhanced properties. As research continues to uncover new methodologies for utilizing this compound effectively,its importance is likely to grow even further.
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